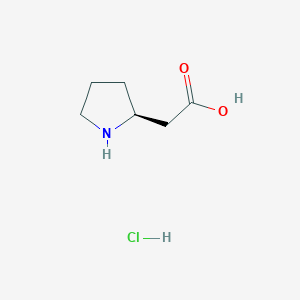

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Vue d'ensemble

Description

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride is a chiral compound that features a pyrrolidine ring attached to an acetic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or through the reduction of pyrrole derivatives.

Attachment of Acetic Acid Moiety: The acetic acid group is introduced via carboxylation reactions, often using reagents like carbon dioxide or carboxylic acid derivatives.

Chirality Induction: The (S)-enantiomer is obtained through chiral resolution techniques or asymmetric synthesis using chiral catalysts or auxiliaries.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms of the compound.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Neuroprotective Effects : Research indicates that (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride may have neuroprotective properties, potentially benefiting treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, it has demonstrated the ability to mitigate neuronal damage.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can help reduce oxidative stress in cells, a factor implicated in various diseases including cancer and cardiovascular disorders.

- Modulation of Neurotransmitter Systems : Studies suggest that this compound may influence neurotransmitter levels, particularly acetylcholine and glutamate pathways, indicating its potential for cognitive enhancement and memory improvement.

2. Biological Activity

- Enzyme Inhibition : There is evidence that this compound acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism. This property could be leveraged in drug design to optimize pharmacokinetics .

Case Study 1: Neuroprotection in Animal Models

In a study investigating the neuroprotective effects of this compound, researchers administered the compound to rodent models subjected to oxidative stress. The results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of this compound. The compound demonstrated substantial free radical scavenging activity, correlating with reduced markers of oxidative stress in treated cells. These findings support its application in formulations aimed at combating oxidative damage.

Industrial Applications

This compound is also utilized in the synthesis of various organic compounds due to its role as a building block in organic chemistry. Its unique structure allows for diverse chemical reactions, including:

- Substitution Reactions : Formation of substituted pyrrolidine derivatives.

- Oxidation and Reduction Reactions : Leading to the formation of ketones or alcohols respectively .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Neuroprotective effects; antioxidant activity; modulation of neurotransmitter systems |

| Biological Activity | Inhibition of cytochrome P450 enzymes; potential use in drug metabolism optimization |

| Industrial Chemistry | Building block for organic synthesis; involved in substitution and oxidation/reduction reactions |

Mécanisme D'action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to modulate biological pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Pyrrolidine: A simpler analog without the acetic acid moiety.

Pyrrolidin-2-one: An oxidized derivative with a lactam ring.

Proline: An amino acid with a similar pyrrolidine ring structure.

Uniqueness: (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride is unique due to its combination of a chiral pyrrolidine ring and an acetic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Activité Biologique

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, a chiral compound with the molecular formula CHClNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications. Its structural similarity to β-homoproline suggests potential interactions with biological systems, particularly in enzyme modulation and neurotransmitter regulation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Synthesis Methods

The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. Asymmetric synthesis methods are often employed to favor the formation of the desired enantiomer. The general synthetic route includes:

- Formation of the pyrrolidine ring.

- Attachment of the acetic acid moiety.

- Conversion to the hydrochloride salt for enhanced solubility.

This multi-step process is critical for ensuring the compound's efficacy and stability for biological testing .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-2-(Pyrrolidin-2-yl)acetic acid | Enantiomer of (S)-form | Different biological activity profile |

| 4-Aminobutyric Acid | Linear structure with amine functionality | Lacks cyclic structure; different pharmacological effects |

| N-Methylpyrrolidine | Methylated pyrrolidine derivative | Variation in nitrogen substitution affects activity |

| 1-Methylpyrrolidine | Another pyrrolidine variant | Different methyl substitution impacts solubility |

The distinct combination of a pyrrolidine ring and acetic acid moiety gives this compound unique properties that differentiate it from these similar compounds, particularly in its biological activity and potential therapeutic applications.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research on pyrrolidine derivatives provides insight into its potential applications:

- A study evaluating various pyrrolidine derivatives demonstrated promising anticancer activity against A549 human lung adenocarcinoma cells. Compounds similar to this compound showed varying levels of cytotoxicity, suggesting that structural modifications can significantly impact biological efficacy .

- Another investigation into pyrrolidine alkaloids highlighted their antibacterial and antifungal properties, indicating that derivatives within this class may exhibit significant antimicrobial activity against resistant strains .

Propriétés

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDACVOAOJQTPR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375822 | |

| Record name | [(2S)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53912-85-9 | |

| Record name | [(2S)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(2-Pyrrolidinyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.